2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide
CAS No.:
Cat. No.: VC14807112
Molecular Formula: C27H22N4O5
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N4O5 |
|---|---|
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-6-yl)acetamide |
| Standard InChI | InChI=1S/C27H22N4O5/c1-35-21-10-9-18-23(24(21)36-2)27(34)31-20-6-4-3-5-17(20)26(33)30(25(18)31)14-22(32)29-16-8-7-15-11-12-28-19(15)13-16/h3-13,25,28H,14H2,1-2H3,(H,29,32) |
| Standard InChI Key | KPUDHZIBRALYDA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC6=C(C=C5)C=CN6)OC |
Introduction
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide represents a class of heterocyclic organic molecules with potential applications in medicinal chemistry. This compound features a unique isoindoloquinazolinone core structure fused with an indole moiety, making it a subject of interest for pharmacological studies.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from isoindoloquinazolinone derivatives. A general synthetic route includes:
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Formation of the Isoindoloquinazolinone Core: Cyclization reactions involving phthalic anhydride and anthranilic acid derivatives are employed.
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Dimethoxy Substitution: Methoxylation reactions on the aromatic ring to introduce methoxy groups.
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Indole Acetamide Coupling: The final step involves coupling the isoindoloquinazolinone intermediate with an indole derivative through acetamide linkage.
Biological Activities
Preliminary studies suggest that derivatives of this compound class exhibit potential anticancer and cytotoxic properties:
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Cytotoxicity Testing: Compounds structurally related to this molecule have shown significant activity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .
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Mechanism of Action: The quinazolinone scaffold is known to inhibit topoisomerase enzymes and disrupt DNA replication in cancer cells.
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Structure-Activity Relationship (SAR): Modifications at the indole or acetamide positions can enhance selectivity and potency against specific targets .
Applications in Medicinal Chemistry
This compound is part of ongoing research for developing novel anticancer agents due to its promising biological profile:
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Lead Optimization: Modifications to improve pharmacokinetics and reduce toxicity are under investigation.
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Combination Therapy Potential: Synergistic effects with other chemotherapeutic agents are being explored.
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